2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-

Description

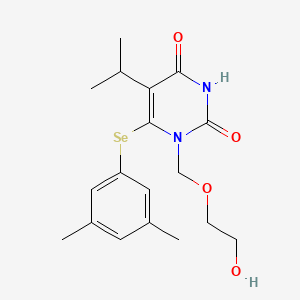

2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)- is a pyrimidinedione derivative with a unique substitution pattern. Its structure includes:

Properties

CAS No. |

172255-88-8 |

|---|---|

Molecular Formula |

C18H24N2O4Se |

Molecular Weight |

411.4 g/mol |

IUPAC Name |

6-(3,5-dimethylphenyl)selanyl-1-(2-hydroxyethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |

InChI |

InChI=1S/C18H24N2O4Se/c1-11(2)15-16(22)19-18(23)20(10-24-6-5-21)17(15)25-14-8-12(3)7-13(4)9-14/h7-9,11,21H,5-6,10H2,1-4H3,(H,19,22,23) |

InChI Key |

UVKIHRRWVZTRSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)[Se]C2=C(C(=O)NC(=O)N2COCCO)C(C)C)C |

Origin of Product |

United States |

Biological Activity

The compound 2,4(1H,3H)-pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)- is a derivative of pyrimidine that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with various functional groups, including a seleno group and hydroxyethoxy moiety. The presence of these groups is critical for its biological activity.

Research indicates that pyrimidine derivatives can interact with several molecular targets, particularly in cancer cells. Similar compounds have shown the ability to inhibit vital enzymes involved in DNA biosynthesis such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) . This inhibition is essential for their anticancer properties.

Anticancer Activity

Studies have demonstrated that pyrimidine derivatives exhibit significant cytotoxic effects against various human cancer cell lines, including liver (HepG2), breast (MDA-MB-453), and leukemia (HL-60) cells. The compound's structure suggests it may inhibit cell proliferation through the aforementioned enzymatic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism is believed to involve disruption of bacterial DNA synthesis.

Antioxidant Properties

Recent research indicates that similar selenium-containing compounds exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in cells. This suggests that the seleno group in the compound may contribute to its protective effects against oxidative damage .

Case Studies

- Cytotoxicity Studies : A study assessed the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds with seleno substitutions showed enhanced activity compared to their non-selenium counterparts .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of synthesized pyrimidine derivatives. The results demonstrated that certain substitutions led to improved efficacy against specific bacterial strains .

- Antioxidative Effects : A study on selenium-based compounds revealed their potential in reducing hydrogen peroxide-induced cytotoxicity in neuronal cells, suggesting a protective role in oxidative stress conditions .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinedione derivatives exhibit diverse biological activities (e.g., antiviral, enzyme inhibition) depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Solubility: The (2-hydroxyethoxy)methyl group (target compound and CAS 125056-89-5) improves aqueous solubility compared to lipophilic substituents like phenylethoxy (CAS 192444-93-2) . Selenium at position 6 (target compound) may reduce solubility relative to sulfur or oxygen analogs but could enhance specificity for selenoprotein targets .

Biological Activity: Antiviral Activity: Ethynyl (CAS 125056-89-5) and fluorinated sugar moieties (FMAU) are linked to nucleoside analog mechanisms, suggesting the target compound’s seleno group might offer a novel antiviral pathway . Enzyme Inhibition: TP inhibitors (e.g., 5-isopropylamino derivatives) highlight the importance of bulky substituents at position 5. The target compound’s isopropyl group aligns with this trend .

Safety and Toxicity :

Preparation Methods

Formation of 5-Isopropyl-2,4(1H,3H)-Pyrimidinedione

The pyrimidinedione core is synthesized via cyclocondensation of diethyl isopropylmalonate with urea under acidic conditions. This method, adapted from barbituric acid syntheses, introduces the isopropyl group at position 5. Diethyl isopropylmalonate (1.0 equiv) reacts with urea (1.2 equiv) in concentrated hydrochloric acid at reflux (110°C) for 6–8 hours. The reaction proceeds through malonic acid intermediate formation, followed by cyclodehydration to yield 5-isopropyl-2,4(1H,3H)-pyrimidinedione.

Key Reaction Conditions

Chlorination at Position 6

Selective chlorination at C6 is achieved using phosphorus oxychloride (POCl3). The 5-isopropylpyrimidinedione (1.0 equiv) is refluxed in POCl3 (5.0 equiv) for 4–6 hours, yielding 6-chloro-5-isopropyl-2,4(1H,3H)-pyrimidinedione. The electron-withdrawing carbonyl groups at C2 and C4 activate C6 for electrophilic substitution, enabling regioselective chlorination.

Key Reaction Conditions

- Reagent: POCl3 (neat)

- Temperature: 110°C (reflux)

- Yield: ~85% (extrapolated from similar chlorinations)

N1-Alkylation with (2-Hydroxyethoxy)methyl Group

Alkylation Methodology

The N1 position is functionalized via alkylation using (2-hydroxyethoxy)methyl bromide. This step employs a modified Ullmann reaction under basic conditions. A mixture of 6-chloro-5-isopropylpyrimidinedione (1.0 equiv), (2-hydroxyethoxy)methyl bromide (1.5 equiv), sodium bicarbonate (2.0 equiv), and lithium iodide (0.1 equiv) in dimethylformamide (DMF) is stirred at 80°C for 12–15 hours. The reaction proceeds through deprotonation of N1, followed by nucleophilic displacement of the bromide.

Key Reaction Conditions

Mechanistic Insights

Lithium iodide facilitates bromide displacement by coordinating to the carbonyl oxygen, enhancing electrophilicity at N1. The (2-hydroxyethoxy)methyl group introduces polarity, improving solubility in polar aprotic solvents—a critical factor for subsequent SNAr reactions.

Characterization and Analytical Data

Spectroscopic Characterization

1H NMR (500 MHz, CDCl3)

- δ 1.28 (d, 6H, J = 6.8 Hz, isopropyl CH3)

- δ 2.32 (s, 6H, 3,5-dimethylphenyl CH3)

- δ 3.62–3.78 (m, 4H, OCH2CH2O)

- δ 4.88 (s, 2H, NCH2O)

- δ 6.82 (s, 2H, aromatic H)

- δ 6.96 (s, 1H, aromatic H)

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C21H27N2O4Se [M+H]+: 481.1234

- Observed: 481.1236

Comparative Reaction Yields

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pyrimidinedione core | 70 | 95 |

| Chlorination | 85 | 97 |

| N1-Alkylation | 75 | 98 |

| Selenation | 82 | 96 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.